2-Chloro-5-cyanobenzenesulfonamide

Crystallinity Purification Isomer Identification

Isomeric contamination in multi-step CA inhibitor syntheses causes costly batch failure. 2-Chloro-5-cyanobenzenesulfonamide eliminates this risk with regiospecific ortho-Cl / meta-CN positioning essential for the 2-mercapto-benzenesulfonamide pathway. • Distinct mp 197-199 °C discriminates from 5-Cl-2-CN (187-189 °C) and 3-Cl-2-CN (172-174 °C) isomers for rapid QC identity verification • Lower pKa (9.14 vs. ~10 for positional isomers) enables mild-base deprotonation and efficient phase-transfer extraction • Two-step conversion to 2-mercapto-benzenesulfonamides yields nanomolar CA IX/XII inhibitors-unattainable with other chloro-cyano regioisomers

Molecular Formula C7H5ClN2O2S
Molecular Weight 216.65 g/mol
CAS No. 1939-76-0
Cat. No. B1371306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-cyanobenzenesulfonamide
CAS1939-76-0
Molecular FormulaC7H5ClN2O2S
Molecular Weight216.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl
InChIInChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12)
InChIKeyUQRASOYVDGPZKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-cyanobenzenesulfonamide: Identity & Procurement


2-Chloro-5-cyanobenzenesulfonamide is a halogenated cyanobenzenesulfonamide with the molecular formula C₇H₅ClN₂O₂S and a molecular weight of 216.64 g/mol . It belongs to the class of substituted benzenesulfonamides, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical development [1]. The compound is a white crystalline solid with a reported melting point of 197–199 °C (ethanol) and a predicted pKa of 9.14 ± 0.60 . These physicochemical properties govern its handling, purification, and reactivity in downstream syntheses.

Synthetic Route
Enables two-step conversion to 2-mercapto-benzenesulfonamides
Isomer Identity
Melting point distinguishes from other chloro-cyano regioisomers
Reactivity Profile
Acidity profile supports base-mediated extraction and phase-transfer protocols

2-Chloro-5-cyanobenzenesulfonamide Substitution Risks


Generic substitution among chloro‑cyano benzenesulfonamide isomers is not scientifically defensible due to regiospecific reactivity and divergent physicochemical properties. The relative positioning of the chloro, cyano, and sulfonamide groups directly dictates the compound's nucleophilic substitution profile, its capacity to participate in intramolecular cyclizations (e.g., ring‑chain isomerism), and its utility as a precursor to biologically active 2‑mercapto‑benzenesulfonamides [1][2]. Even isomers with identical elemental composition exhibit markedly different melting points and acidities, which can critically alter purification protocols and reaction conditions in multi‑step syntheses. The quantitative evidence presented below establishes why 2‑chloro‑5‑cyanobenzenesulfonamide cannot be arbitrarily exchanged for a positional isomer or a less‑substituted analog without compromising synthetic outcomes.

Melting point differences across positional isomers may alter recrystallization and purification protocols.

pKa variation (~1 unit) can shift conjugate base equilibrium, affecting nucleophilicity and extraction selectivity.

Isomers lacking the ortho-chloro group may not support the 2-mercapto conversion pathway, limiting synthetic utility.

2-Chloro-5-cyanobenzenesulfonamide: Differentiated Procurement Evidence


Isomer Melting Point Differentiation

2-Chloro‑5‑cyanobenzenesulfonamide exhibits a melting point of 197–199 °C (ethanol) , which is approximately 10 °C higher than the 5‑chloro‑2‑cyano isomer (187–189 °C, predicted) and approximately 25 °C higher than the 3‑chloro‑2‑cyano isomer (172–174 °C) . This significant difference in melting point provides a straightforward, low‑cost method for verifying isomeric purity and selecting appropriate crystallization conditions during scale‑up.

Melting Point
Data to verify
197–199 °C (ethanol) vs. 5-Cl-2-CN: 187–189 °C; 3-Cl-2-CN: 172–174 °C. Δ ≈ +10 °C / +25 °C.
Supports isomeric purity checks and crystallization protocol selection.
Supplier-reported data; verify with in-house DSC.
Crystallinity Purification Isomer Identification

pKa Differentiation and Reactivity

The predicted pKa of 2‑chloro‑5‑cyanobenzenesulfonamide is 9.14 ± 0.60 , whereas the 5‑chloro‑2‑cyano isomer is reported to have an approximate pKa of ~10 . This difference of nearly one pKa unit translates to a roughly 7‑fold variation in the equilibrium concentration of the conjugate base at a given pH. The more acidic character of the 2‑chloro‑5‑cyano derivative favors deprotonation under mildly basic conditions, which can be exploited to enhance nucleophilicity in SN2 reactions or to facilitate selective extraction during work‑up.

pKa (Predicted)
Data to verify
9.14 ± 0.60 vs. 5-Cl-2-CN isomer: ~10. Δ pKa ≈ 0.86 lower.
Facilitates deprotonation and phase-transfer strategy design.
Predicted values; experimental pKa confirmation recommended.
Acid‑Base Chemistry Extraction Nucleophilicity

Carbonic Anhydrase Inhibitor Precursor

2‑Chloro‑substituted benzenesulfonamides, including 2‑chloro‑5‑cyanobenzenesulfonamide, serve as the essential starting material for the synthesis of 2‑mercapto‑benzenesulfonamides [1]. The resulting mercapto derivatives have been characterized as selective inhibitors of tumor‑associated carbonic anhydrase isoforms IX and XII, with inhibition constants (KIs) ranging from 160 nM to 1950 nM for CA IX and from 1.2 nM to 413 nM for CA XII [1]. While the biological data are not measured directly on the title compound, the availability of a 2‑chloro leaving group is a strict structural prerequisite for the two‑step conversion to the biologically active mercapto series—a synthetic route that is not accessible from isomers lacking the ortho‑chloro substituent.

CA IX/XII Precursor
Class-level inference
Enables two-step synthesis of 2-mercapto-benzenesulfonamides; ortho-Cl required. Comparator isomers without ortho-Cl cannot undergo same pathway.
Supports medicinal chemistry programs targeting CA IX/XII.
Biological data from mercapto derivatives; verify synthetic yield.
Medicinal Chemistry Enzyme Inhibition Tumor‑Associated Carbonic Anhydrase

Ring-Chain Isomerism and Cyclization

N‑Monosubstituted 2‑cyanobenzenesulfonamides undergo reversible ring‑chain isomerism, forming 2‑substituted 3‑iminobenzothiazoline 1,1‑dioxides via intramolecular nucleophilic addition of the sulfonamido group to the ortho‑cyano group [1]. This isomerization is catalyzed by base and proceeds at a higher rate than the analogous cyclization of 2‑cyanobenzamides [2]. The presence of a chlorine atom in the 2‑position of 2‑chloro‑5‑cyanobenzenesulfonamide further modulates the electronic environment of the cyano group, influencing the equilibrium constant and cyclization rate. Compounds lacking the ortho‑cyano group (e.g., para‑ or meta‑cyanobenzenesulfonamides) do not exhibit this isomerism, fundamentally altering their reactivity and the range of heterocyclic scaffolds accessible from them.

Cyclization Capability
Class-level inference
Base-catalyzed intramolecular cyclization to benzothiazoline-1,1-dioxide. 3- or 4-cyanobenzenesulfonamides do not cyclize via this pathway.
Enables access to sulfur-containing heterocycles.
Rate constants from 2-cyanobenzamide comparisons; verify under reaction conditions.
Ring‑Chain Isomerism Cyclization Heterocycle Synthesis

2-Chloro-5-cyanobenzenesulfonamide Applications


Synthesis of CA IX/XII Inhibitors

Medicinal chemistry groups developing selective inhibitors of the tumor‑associated carbonic anhydrase isoforms IX and XII utilize 2‑chloro‑5‑cyanobenzenesulfonamide as a key building block. The ortho‑chloro substituent enables a two‑step conversion to 2‑mercapto‑benzenesulfonamides, which have demonstrated nanomolar to low‑micromolar inhibition constants against CA IX and CA XII [1]. The unique regiochemistry of the title compound is essential for this synthetic sequence; other chloro‑cyano isomers do not afford the same mercapto intermediates.

Benzothiazoline Dioxide Heterocycle Construction

Organic synthesis laboratories engaged in the preparation of sulfur‑containing heterocycles leverage the ortho‑cyano group of 2‑chloro‑5‑cyanobenzenesulfonamide for base‑catalyzed intramolecular cyclization. This ring‑chain isomerism yields 2‑substituted 3‑iminobenzothiazoline 1,1‑dioxides, a scaffold found in numerous bioactive molecules [2]. The presence of the chloro substituent further allows for subsequent cross‑coupling or nucleophilic substitution reactions, expanding the accessible chemical space.

Melting Point for Isomer QC

Procurement and QC departments can utilize the distinct melting point of 2‑chloro‑5‑cyanobenzenesulfonamide (197–199 °C) as a rapid identity and purity check, differentiating it from the 5‑chloro‑2‑cyano (187–189 °C) and 3‑chloro‑2‑cyano (172–174 °C) isomers. This simple assay reduces the risk of isomeric cross‑contamination in multi‑step syntheses, thereby minimizing failed batches and costly re‑work.

Base-Mediated Extraction and Phase-Transfer Catalysis

Process chemists designing scalable synthetic routes benefit from the compound's relatively low pKa (9.14) compared to its positional isomers (~10) . This enhanced acidity permits efficient deprotonation under mildly basic conditions, facilitating phase‑transfer catalysis and selective aqueous extraction protocols that are less effective with the less acidic 5‑chloro‑2‑cyano analog.

Application
Selection Property
Validation Focus
CA IX/XII inhibitor synthesis
ortho-chloro leaving group enables 2-mercapto conversion
Synthetic route feasibility and inhibitor scaffold generation
Benzothiazoline dioxide heterocycle construction
ortho-cyano group for intramolecular cyclization
Ring-chain isomerism and heterocycle library expansion
Isomer identity verification
Distinct melting point profile
Crystallinity and isomeric purity check
Base-mediated extraction & phase-transfer
Relatively lower pKa (enhanced acidity)
Deprotonation efficiency and aqueous work-up

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